2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O3S2/c1-20-13(25)6-10-7-28-17(22-10)24-14(26)12-8-29-16(23-12)21-9-2-4-11(5-3-9)27-15(18)19/h2-5,7-8,15H,6H2,1H3,(H,20,25)(H,21,23)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWJSQZYOJJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide typically involves multiple steps:
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Formation of Thiazole Rings: : The synthesis begins with the formation of the thiazole rings. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
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Introduction of Difluoromethoxy Group: : The difluoromethoxy group is introduced via nucleophilic substitution reactions, where a suitable precursor such as 4-fluoroanisole is reacted with a difluoromethylating agent like difluoromethyl phenyl sulfone.
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Coupling Reactions: : The thiazole rings are then coupled with the difluoromethoxy phenylamine through amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
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Final Assembly: : The final compound is assembled by linking the intermediate products through additional amide bond formation, ensuring the correct positioning of the methylamino and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.
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Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways could make it useful in developing new treatments for conditions such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in agricultural chemicals or other specialized applications.
Mechanism of Action
The mechanism by which 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Substituent Effects on Activity: The difluoromethoxy group in the target compound contrasts with trifluoromethyl () and methoxybenzyl () groups in analogs. Fluorinated substituents generally improve metabolic stability and membrane permeability . The methylamino-acetamide side chain in the target compound is structurally distinct from pivalamide () or furan-carboxamide (), which may alter target selectivity.
Synthesis Strategies :
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/DIPEA) for amide bond formation, similar to ’s protocol for dicarboxamides .
- In contrast, nitrothiophene analogs () use HATU as a coupling reagent, achieving lower purity (42%) compared to EDCI-based methods (70–90% yields) .
Biological Activity Trends: Thiazole-carboxamides with electron-withdrawing groups (e.g., -CF₃, -NO₂) show antibacterial activity, possibly via membrane disruption or enzyme inhibition . Derivatives with bulky aromatic substituents (e.g., 4-fluorophenyl in ) exhibit kinase inhibition, suggesting the target compound may share this mechanism .
Purity and Characterization :
- The target compound’s purity would depend on chromatographic methods (e.g., silica gel column in vs. HPLC in ).
Biological Activity
The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring, which is known for its diverse biological activities. The presence of difluoromethoxy and methylamino groups enhances its pharmacological profile.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit significant biological activities, including:
- Antitumor Activity : Thiazole compounds have been reported to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Certain thiazole derivatives show promise as antibacterial agents.
Thiazole derivatives often exert their antitumor effects through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly enhance cytotoxicity.
Case Studies
- Study on Compound Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, against human cancer cell lines such as A-431 and Jurkat cells. The compound demonstrated an IC50 value of approximately , indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : Further investigations using molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a mechanism involving protein-ligand interactions critical for its antitumor activity .
Thiazoles have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Research Findings
- Antibacterial Screening : In vitro studies demonstrated that several thiazole derivatives exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin. The presence of electron-donating groups in the phenyl ring was identified as crucial for enhancing antimicrobial efficacy .
- Synthesis and Testing : A series of new thiazole compounds were synthesized and tested for antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria .
Data Tables
Q & A
Q. What synthetic methodologies are optimal for preparing thiazole-carboxamide derivatives like this compound?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between thiazole-carboxylic acid derivatives and amines, often using coupling agents like EDCI/HOBt (e.g., as in ).
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to enhance solubility and reaction rates .
- Protective groups : Boc (tert-butoxycarbonyl) groups are used to protect sensitive functional groups during synthesis, followed by deprotection under acidic conditions .
- Yield optimization : Reactions at controlled temperatures (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for acid:amine) improve yields to 57–98% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and connectivity. For example, aromatic protons in the difluoromethoxy group appear as doublets (δ ~6.9–7.6 ppm), while thiazole protons resonate at δ ~7.4–8.0 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 373.1 [M+H] for similar compounds) confirm molecular weight .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate purity .
Q. What structural features influence this compound’s reactivity and stability?
- Electron-withdrawing groups : The difluoromethoxy group (-OCFH) stabilizes the aryl amine moiety via resonance and inductive effects, reducing oxidation susceptibility .
- Thiazole rings : The conjugated system enhances planarity, facilitating π-π stacking in biological targets .
- Amide bonds : Hydrogen bonding between the carboxamide and adjacent thiazole nitrogen improves solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to distinguish target-specific effects from cytotoxicity .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew activity readings .
- Structural analogs : Compare with derivatives (e.g., replacing difluoromethoxy with trifluoromethyl) to isolate pharmacophore contributions .
Q. What computational strategies predict binding interactions between this compound and kinase targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the carboxamide group .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (IC) to guide analog design .
Q. How do reaction conditions impact reproducibility in scaled-up synthesis?
- Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency in heterocyclic systems but require strict moisture control to prevent deactivation .
- Solvent purity : Trace water in DMF can hydrolyze intermediates; pre-drying solvents over molecular sieves is critical .
- Temperature gradients : Gradual heating (1–2°C/min) prevents exothermic side reactions during cyclization steps .
Methodological Resources
| Technique | Application Example | Reference |
|---|---|---|
| H NMR | Assigning thiazole and aryl proton signals | |
| ESI-MS | Verifying molecular ion peaks | |
| X-ray diffraction | Resolving crystal packing motifs | Not available |
| HPLC-PDA | Purity assessment (>98%) |
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
